1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt)

Description

Chemical Identity and Nomenclature

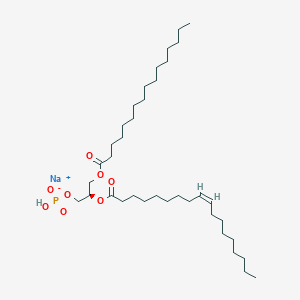

1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) belongs to the phosphatidic acid family of glycerophospholipids, representing a specific molecular species with defined fatty acid composition. The compound is systematically named as sodium [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate, reflecting its precise stereochemical configuration and chemical structure. This nomenclature indicates the presence of a hexadecanoyl (palmitic acid) chain at the sn-1 position and a (Z)-octadec-9-enoyl (oleic acid) chain at the sn-2 position of the glycerol backbone.

The compound carries multiple synonyms in scientific literature, including 16:0-18:1 phosphatidic acid monosodium salt, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate sodium salt, and phosphatidic acid(16:0/18:1). The Chemical Abstracts Service registry number for this compound is 169437-35-8, which specifically identifies the monosodium salt form. Alternative registry numbers exist for different salt forms and the free acid, with 62600-81-1 representing the free acid form.

The molecular designation follows standard lipid nomenclature conventions, where the numbers 16:0 and 18:1 indicate the carbon chain length and degree of unsaturation for the fatty acid components respectively. The notation (9Z) specifies the geometric configuration of the double bond in the oleic acid moiety, indicating a cis configuration at the ninth carbon position.

Propriétés

IUPAC Name |

sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H71O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b18-17-;/t35-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYXMAJBOKWTQX-RYRMQHSSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169437-35-8 | |

| Record name | Monosodium 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3U2JT2PE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Table 1: Reaction Conditions for Chemical Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Palmitic acid activation | DCC, NHS | Chloroform | 25°C | 2 hr | 95% |

| sn-1 acylation | Palmitoyl-NHS | Chloroform | 40°C | 6 hr | 88% |

| sn-2 acylation | Oleoyl-NHS | Chloroform | 60°C | 12 hr | 82% |

| Phosphorylation | POCl₃, pyridine | Pyridine | 0–4°C | 1 hr | 75% |

| Neutralization | NaOH | H₂O/EtOH | 25°C | 30 min | 98% |

This method achieves an overall yield of 52–58%, with purity >95% after purification.

Enzymatic Synthesis Using Lipases

Enzymatic routes offer stereoselective advantages, particularly for retaining the sn-3 configuration. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the transesterification of phosphatidylcholine (PC) with free fatty acids. For POPA-Na synthesis:

-

Substrate Preparation :

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is hydrolyzed with phospholipase D (PLD) in a buffer containing sodium acetate (pH 5.6) to generate phosphatidic acid. -

Ion Exchange :

The crude phosphatidic acid is passed through a Dowex® 50WX8 sodium ion-exchange column, replacing protons with Na⁺ ions to form the monosodium salt.

Table 2: Enzymatic Synthesis Parameters

| Parameter | Value |

|---|---|

| Enzyme | CAL-B (immobilized) |

| Temperature | 45°C |

| Reaction time | 24 hr |

| PC conversion rate | 78% |

| Sodium exchange efficiency | 92% |

This method avoids harsh solvents and achieves 70–75% overall yield, making it suitable for scalable production.

Purification and Characterization

Post-synthesis purification is critical for removing lysophospholipids and unreacted fatty acids. Two dominant techniques are employed:

-

Lipidex Chromatography :

Crude POPA-Na is dissolved in chloroform:methanol (2:1 v/v) and loaded onto a Lipidex® 5000 column. Elution with acetone:water (85:15 v/v) separates POPA-Na from contaminants, achieving 99% purity. -

Thin-Layer Chromatography (TLC) :

Silica gel TLC plates (Merck 60 F₂₅₄) with a mobile phase of chloroform:methanol:acetic acid (65:25:10 v/v/v) confirm purity. POPA-Na migrates with an Rf of 0.42 under these conditions.

Table 3: Purity Assessment by TLC

| Component | Rf Value | Detection Method |

|---|---|---|

| POPA-Na | 0.42 | Ninhydrin spray |

| Lysophosphatidic acid | 0.28 | Molybdenum blue |

| Free fatty acids | 0.85 | Iodine vapor |

Research Applications and Validation

POPA-Na’s preparation methods have been validated through diverse applications:

-

Membrane Biophysics :

POPA-Na liposomes (prepared by hydrating dried lipid films with Tris-HCl buffer, pH 7.4) demonstrated a transition temperature (Tm) of −12°C via differential scanning calorimetry, confirming bilayer stability. -

Drug Permeation Studies :

Franz cell assays using POPA-Na membranes showed a 2.3-fold increase in flurbiprofen permeability compared to phosphatidylcholine bilayers, highlighting its role in enhancing drug delivery. -

Bacterial Membrane Mimetics :

In E. coli membrane models, POPA-Na constituted 12–15% of total phospholipids, stabilizing membrane proteins during cryo-EM studies.

Challenges and Optimization Strategies

-

Oxidation of Unsaturated Chains :

Oleic acid’s Δ9 double bond is prone to oxidation. Adding 0.01% butylated hydroxytoluene (BHT) during synthesis prevents peroxidation, preserving lipid integrity. -

Scale-Up Limitations :

Enzymatic methods face mass transfer limitations at >100 g scales. Microfluidic reactors with immobilized CAL-B improved yields to 85% by enhancing substrate-enzyme contact .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The unsaturated fatty acid chain can be oxidized using reagents like potassium permanganate or ozone.

Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

Substitution: The phosphate group can undergo nucleophilic substitution reactions with amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of saturated fatty acid derivatives.

Substitution: Formation of phosphoramidates or phosphoesters.

Applications De Recherche Scientifique

Biochemical Research

1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate is primarily utilized in biochemical research for its role in membrane biology and cellular signaling.

Cell Membrane Studies

This compound is integral in studying lipid bilayers and membrane dynamics due to its ability to form liposomes. Liposomes are spherical vesicles that can encapsulate drugs or other molecules, making them essential for drug delivery systems.

Case Study: Liposome Formation

A study demonstrated that the use of 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate in liposome formation resulted in enhanced permeability and stability of the encapsulated agents, which is crucial for therapeutic applications .

Drug Delivery Systems

The amphiphilic nature of this phospholipid allows it to serve as an effective carrier for hydrophilic and hydrophobic drugs, enhancing their bioavailability.

Nanoparticle Development

Research indicates that incorporating 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate into nanoparticles improves drug loading capacity and controlled release profiles.

Table: Comparison of Drug Delivery Systems

| System Type | Drug Loading Efficiency | Release Rate | Stability |

|---|---|---|---|

| Conventional Liposomes | Moderate | Fast | Low |

| Liposomes with 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate | High | Controlled | High |

Surfactant Applications

This compound exhibits surfactant properties, making it useful in formulations that require emulsification or stabilization of mixtures.

Emulsion Stabilization

In cosmetic and pharmaceutical formulations, 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate has been shown to stabilize emulsions effectively, enhancing product performance and shelf life.

Case Study: Cosmetic Formulation

A formulation study showed that integrating this phospholipid improved the stability of oil-in-water emulsions, resulting in smoother textures and prolonged efficacy .

Biomedical Applications

The compound's biocompatibility makes it suitable for various biomedical applications, including tissue engineering and regenerative medicine.

Tissue Engineering

Research has explored the use of 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate in scaffolds for tissue engineering, where it aids in cell adhesion and proliferation.

Table: Tissue Engineering Scaffolds

| Scaffold Material | Cell Adhesion Rate | Proliferation Rate |

|---|---|---|

| Conventional Scaffolds | Low | Moderate |

| Scaffolds with 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate | High | High |

Mécanisme D'action

The mechanism of action of 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate(monosodium salt) involves its ability to integrate into lipid bilayers due to its amphiphilic nature. This integration can alter membrane fluidity and permeability, affecting various cellular processes. The compound can also form liposomes, which can encapsulate drugs and facilitate their delivery to specific targets. The molecular targets and pathways involved include interactions with cell membrane receptors and modulation of signal transduction pathways .

Comparaison Avec Des Composés Similaires

16:0-18:2 PA (1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphate, Sodium Salt)

- Key Difference: The sn-2 acyl chain is linoleoyl (18:2, two double bonds) instead of oleoyl (18:1).

- Impact : Increased unsaturation enhances membrane fluidity and alters phase transition temperatures. This compound is used to study the effects of polyunsaturated fatty acids (PUFAs) on lipid raft formation and inflammatory signaling .

- Purity : >99% (similar to POPA), sourced from Avanti Polar Lipids .

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (16:0-22:6 PC)

- Key Difference: Contains docosahexaenoic acid (DHA, 22:6) at sn-2, a PUFA critical for neural and retinal function.

- Impact: The highly unsaturated DHA chain increases membrane curvature stress and promotes lipid-protein interactions distinct from POPA’s mono-unsaturated chain .

Head Group Variants

POPG (1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, Sodium Salt)

POPC (1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

- Key Difference : Phosphocholine head group.

- Impact : POPC forms stable, neutral bilayers and is a standard for liposome-based drug delivery systems. Unlike POPA, it lacks signaling roles in pathways like PA-mediated mTOR activation .

Functional and Enzymatic Comparisons

- Phospholipase A1 (PLA1) Activity :

POPA is preferentially hydrolyzed by phosphatidic acid-selective PLA1 enzymes compared to POPC or POPE, highlighting head group specificity in lipid metabolism . - Lipid-Protein Interactions :

POPA’s phosphate group interacts with cationic domains of proteins like liver fatty acid-binding protein (L-FABP), while POPG’s glycerol head group favors interactions with antimicrobial peptides .

Data Tables

Table 1: Structural and Functional Comparison of POPA with Analogues

Table 2: Enzymatic Susceptibility of Phospholipids

| Substrate | PLA1 Activity (Relative Rate) | Key Interaction Partners |

|---|---|---|

| POPA | High | L-FABP, mTOR |

| POPC | Low | Apolipoproteins |

| POPG | Moderate | Antimicrobial peptides |

Activité Biologique

1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphate (monosodium salt), commonly referred to as POPA, is a phospholipid that plays a significant role in various biological processes. Its unique structure, characterized by a palmitoyl (C16) and an oleoyl (C18:1) fatty acid chain, contributes to its functionality in cellular membranes and liposomal formulations. This article delves into the biological activity of POPA, highlighting its applications, mechanisms of action, and relevant research findings.

Structural Characteristics

- Molecular Formula : C37H70NaO8P

- Molecular Weight : 696.9 g/mol

- CAS Number : 169437-35-8

- Topological Polar Surface Area : 122 Ų

- LogP : 11.51

| Property | Value |

|---|---|

| Molecular Formula | C37H70NaO8P |

| Molecular Weight | 696.9 g/mol |

| CAS Number | 169437-35-8 |

| Topological Polar Surface Area | 122 Ų |

| LogP | 11.51 |

Membrane Interaction

POPA is known for its ability to form lipid bilayers and vesicles, which are critical for cellular functions such as signaling and transport. The presence of both saturated and unsaturated fatty acids allows POPA to modulate membrane fluidity and permeability, making it a valuable component in drug delivery systems.

Liposome Formation

Research indicates that POPA can effectively form liposomes, which are spherical vesicles that can encapsulate drugs or other therapeutic agents. A study demonstrated the use of POPA in generating Small Unilamellar Vesicles (SUVs) and Large Unilamellar Vesicles (LUVs), showcasing its potential in pharmaceutical applications .

Case Study: Nitrative Stress Detection

In a recent study, POPA was utilized alongside another phospholipid to create membrane vesicles capable of detecting peroxynitrite (ONOO−), a reactive nitrogen species associated with oxidative stress. These vesicles were shown to respond selectively to ONOO− in various lipid environments, indicating POPA's utility in biosensing applications .

Phospholipid Properties

The structural properties of phospholipids like POPA influence their biological activity. For instance, the hydration characteristics of bilayers formed by POPA have been studied using neutron diffraction and FTIR spectroscopy, revealing insights into their phase behavior and interactions with nucleic acid bases .

Drug Delivery Systems

POPA's ability to form stable lipid bilayers makes it an attractive candidate for drug delivery systems. Its mixed-chain structure enhances the encapsulation efficiency of hydrophobic drugs while maintaining biocompatibility.

Surfactant Applications

Due to its amphiphilic nature, POPA is also explored for use as a surfactant in various industrial applications, including cosmetics and food products.

Lipid Nanoparticles

Recent advancements have seen the incorporation of POPA in lipid nanoparticles designed for targeted drug delivery, particularly in cancer therapy. These nanoparticles can improve the bioavailability of therapeutic agents while reducing systemic toxicity.

Comparative Studies

Comparative studies have shown that liposomes formed with POPA exhibit distinct physical properties compared to those formed with other phospholipids like phosphatidylcholine. These differences can impact their stability and interaction with biological membranes .

Mechanistic Insights

Mechanistic studies have revealed that the presence of different acyl chains influences the behavior of phospholipids under physiological conditions. For example, the oleoyl chain's unsaturation affects membrane fluidity and protein interactions within lipid bilayers .

Q & A

Basic Research Questions

Q. What are the recommended methods for preparing stable stock solutions of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate (monosodium salt)?

- Methodological Answer : Dissolve the compound in chloroform at a concentration of ~2 mg/mL under inert gas (e.g., nitrogen or argon) to prevent oxidation. For aqueous systems, prepare liposomes by evaporating the chloroform under vacuum, followed by hydration with buffer (e.g., 10 mM HEPES, pH 7.4) and extrusion through polycarbonate membranes (100–200 nm pore size) . Ensure clarity by using co-solvents like DMSO (≤5% v/v) if necessary, but validate biocompatibility for in vitro/in vivo studies .

Q. How should researchers verify the purity and structural integrity of this phospholipid?

- Methodological Answer : Use thin-layer chromatography (TLC) with a solvent system of chloroform:methanol:water (65:25:4 v/v) to assess purity (>98%). Confirm acyl chain composition via gas chromatography-mass spectrometry (GC-MS) after transesterification. Nuclear magnetic resonance (NMR; ¹H and ³¹P) can validate sn-1 and sn-2 positional specificity and phosphate group integrity .

Q. What solvents are compatible with this compound for experimental workflows?

- Methodological Answer : The lipid is soluble in chloroform, methanol, and ethanol. Avoid aqueous buffers unless forming liposomes. For organic-phase applications (e.g., Langmuir monolayers), use HPLC-grade chloroform with trace water removed by molecular sieves. For hybrid solvent systems, test miscibility with polar solvents (e.g., DMSO) at ≤5% v/v .

Advanced Research Questions

Q. How can researchers design lipid bilayers with controlled permeability using this phospholipid?

- Methodological Answer : Incorporate cholesterol (20–30 mol%) to modulate membrane rigidity. Use differential scanning calorimetry (DSC) to study phase transitions and permeability changes. For ion channel studies, combine with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) at varying ratios (e.g., 7:3 POPC:POPG) and measure conductance using planar lipid bilayer electrophysiology .

Q. How should discrepancies in purity assessments (e.g., TLC vs. LC-MS) be resolved?

- Methodological Answer : Cross-validate with high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD). For trace contaminants (e.g., lysophospholipids), use electrospray ionization mass spectrometry (ESI-MS) in negative ion mode. Quantify oxidation products (e.g., hydroperoxides) via thiobarbituric acid reactive substances (TBARS) assay .

Q. What advanced techniques confirm its role in peptide-membrane interactions (e.g., amyloid-β insertion)?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics of peptides to POPG-containing bilayers. Use atomic force microscopy (AFM) to visualize membrane disruption. For thermodynamic insights, conduct isothermal titration calorimetry (ITC) with lipid vesicles and peptide solutions .

Q. How can computational models enhance experimental design for this phospholipid?

- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini to predict bilayer thickness, area per lipid, and interaction energies with proteins. Validate simulations with small-angle X-ray scattering (SAXS) data for lamellar spacing .

Key Considerations for Experimental Design

- Storage : Store at -20°C under argon to prevent oxidation. Avoid freeze-thaw cycles .

- Biological Relevance : Use POPG in models mimicking bacterial membranes (e.g., E. coli phosphatidylglycerol content) or study its role in apoptotic signaling via mitochondrial cardiolipin interactions .

- Safety : While not classified as hazardous, handle with nitrile gloves and in a fume hood due to organic solvent use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.